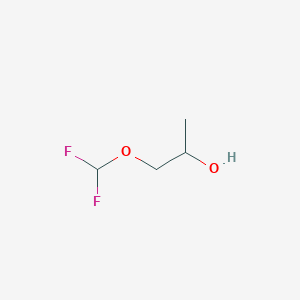

1-(Difluoromethoxy)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Difluoromethoxy)propan-2-ol” is a chemical compound with the molecular formula C4H8F2O2 . It has a molecular weight of 126.1 . The compound is also known by its IUPAC name, (2R)-1-(difluoromethoxy)-2-propanol .

Molecular Structure Analysis

The InChI code for “1-(Difluoromethoxy)propan-2-ol” is 1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Stereocontrolled Synthesis and Applications in Epoxypropane Production

Highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane was achieved through lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol. This process underscores the potential of using stereocontrolled synthesis for creating compounds with specific configurations, which could be relevant for applications in pharmaceuticals and materials science (Shimizu, Sugiyama, & Fujisawa, 1996).

Catalytic Annulations for Substituted Naphthalen-1-ols

Innovative iron-catalyzed intramolecular annulations of 1-(2-alkynylphenoxy)propan-2-ones have been developed. This atom-economical route includes dual C-H functionalizations to construct naphthalen-1-ol or anthracen-1-ol skeletons, indicating a route for the synthesis of complex aromatic compounds, which could have implications for the synthesis of materials or molecules with specific properties (Wang et al., 2009).

Polymerization of Dioxan-2-one

Research on the homopolymerization of 1,8-dioxan-2-one to high molecular weight poly(trimethylene carbonate) through ring-opening polymerization demonstrates the potential for creating biodegradable polymers. This synthesis pathway could offer insights into environmentally friendly materials production (Albertson & Sjöling, 1992).

Adsorption and Decomposition Studies

The adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts provide valuable information on the interactions between alcohols and catalyst surfaces. This research aids in understanding catalytic processes and the design of more efficient catalysts for industrial applications (Zawadzki et al., 2001).

Synthesis and Corrosion Inhibition

The synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their use as inhibitors for carbon steel corrosion showcases the application of these compounds in protecting metals from degradation. This highlights the importance of chemical synthesis in developing materials that can improve the longevity and durability of metal structures and components (Gao, Liang, & Wang, 2007).

Propriétés

IUPAC Name |

1-(difluoromethoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZMAUOFVPVYCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

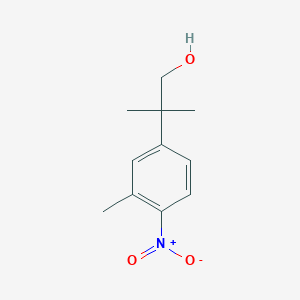

![2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane](/img/structure/B2813302.png)

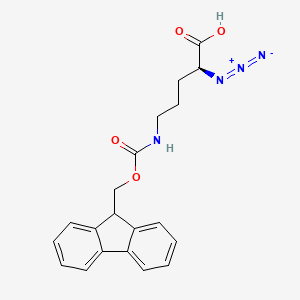

![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2813306.png)

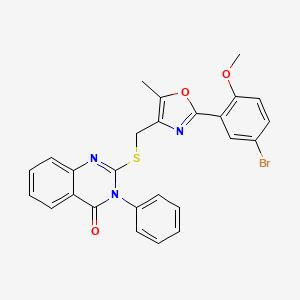

![Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate](/img/structure/B2813309.png)

![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)